Methyl 2-iodo-5-methoxybenzoate
Description
Methyl 2-iodo-5-methoxybenzoate (CAS: 850140-72-6) is an iodinated aromatic ester with the molecular formula C₉H₉IO₃ and a molecular weight of 296.07 g/mol. It features a methoxy group at the 5-position and an iodine atom at the 2-position of the benzoate backbone, esterified with a methyl group. This compound is primarily utilized in synthetic organic chemistry as a precursor for heterocyclic frameworks, particularly in Cu-catalyzed Ullmann-Goldberg coupling-cyclization reactions under ultrasound-assisted conditions . Its high purity (99%) and commercial availability make it a reliable reagent for constructing complex molecules, such as 11H-pyrido[2,1-b]quinazolin-11-one derivatives, which have been evaluated for antiviral activity against SARS-CoV-2 .
Properties
IUPAC Name |
methyl 2-iodo-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRCCNSFEFSPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743854 | |
| Record name | Methyl 2-iodo-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857599-37-2 | |
| Record name | Methyl 2-iodo-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-iodo-5-methoxybenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 5-methoxybenzoate using iodine and a suitable oxidizing agent . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions . Another method involves the use of phosphorus triiodide (PI3) to iodinate methyl 5-methoxybenzoate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer . The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodo-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products Formed
Scientific Research Applications
Methyl 2-iodo-5-methoxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-iodo-5-methoxybenzoate involves its reactivity towards nucleophiles and electrophiles due to the presence of the iodine and methoxy groups . The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the methoxy group can participate in electron-donating interactions . These properties make the compound a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
a) Substituent Effects on Reactivity
- Iodo vs. Amino Groups: The iodine atom in this compound facilitates cross-coupling reactions (e.g., Cu-catalyzed Ullmann-Goldberg cyclization), whereas the amino group in methyl 2-amino-5-iodobenzoate enables nucleophilic reactions or coordination chemistry .
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) in the target compound enhances aromatic electrophilic substitution, while the methylsulfonyl group (electron-withdrawing) in methyl 2-methoxy-5-(methylsulfonyl)benzoate directs reactivity toward meta positions .
b) Ester Group Variations
- Methyl vs. Ethyl Esters : Ethyl 2-iodo-5-methoxybenzoate exhibits similar reactivity to its methyl counterpart but is discontinued commercially, limiting its utility . Methyl esters generally offer higher volatility and lower molecular weight, favoring specific synthetic conditions.
Biological Activity
Methyl 2-iodo-5-methoxybenzoate (CAS No. 857599-37-2) is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of iodine and methoxy groups, which are known to influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a molecular weight of 276.07 g/mol. Its structure includes a methoxy group at the 5-position and an iodo substituent at the 2-position of a benzoate ring, which may enhance its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉IO₃ |
| Molecular Weight | 276.07 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including melanoma and colorectal cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest.
Case Study:
In a study evaluating the effects on colorectal cancer (CRC) cells, this compound was shown to reduce cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment. The study utilized flow cytometry to assess apoptosis markers, revealing increased levels of Annexin V positive cells, indicative of early apoptotic events.
Antimicrobial Properties
Additionally, this compound has demonstrated antimicrobial activity against a range of bacterial strains. The compound was effective in inhibiting Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Research Findings:
A study published in a peer-reviewed journal highlighted that this compound's antimicrobial effects are attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest: Interference with cell cycle progression at the G1/S checkpoint.
- Membrane Disruption: Interaction with microbial membranes leading to increased permeability and cell lysis.
Toxicity and Safety Profile
While promising in terms of efficacy, the safety profile of this compound requires careful consideration. Preliminary toxicity studies indicate that at high concentrations, it may exhibit cytotoxic effects on non-cancerous cell lines, necessitating further investigation into its therapeutic window.
Q & A
Q. What are the established synthetic routes for Methyl 2-iodo-5-methoxybenzoate, and how are yields optimized?
this compound is synthesized via a one-pot reaction starting from 2-iodo-5-methoxybenzoic acid. A scalable method involves esterification with 2,2,2-trifluoroethanol, achieving an 89% yield under optimized conditions (stoichiometric ratios, temperature control). Reaction progress is monitored using TLC (Rf = 0.43 in n-pentane/DCM) . Yield optimization focuses on reagent purity, solvent selection, and avoiding side reactions like hydrolysis.
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C/19F-NMR : For structural confirmation (e.g., δ = 8.14 ppm for aromatic protons, δ = -73.4 ppm for trifluoromethyl groups) .
- HRMS : To verify molecular ion peaks (e.g., [M]+ at m/z 369.9284) .
- X-ray crystallography : Resolves crystal packing and bond angles, as reported in Acta Crystallographica .
Q. How can researchers validate the purity of this compound?
Purity is assessed via:
- Chromatography : TLC or HPLC to detect unreacted starting materials.
- Elemental analysis : Confirms C/H/I/O ratios.
- Melting point consistency : Deviations suggest impurities (though the compound is typically an oil) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the iodine substituent in this compound?
The iodine atom acts as a directing group in electrophilic substitution and participates in cross-coupling reactions (e.g., Suzuki-Miyaura). Its large atomic radius stabilizes transition states, facilitating regioselective functionalization. Computational studies (DFT) can model charge distribution to predict reactivity .
Q. How can contradictions in NMR data be resolved during structural analysis?
Discrepancies between observed and theoretical NMR shifts may arise from solvent effects, dynamic processes, or impurities. Strategies include:
Q. What role does this compound play in synthesizing bioactive heterocycles?
The compound serves as a precursor for:
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Challenges include low melting points and oil formation. Solutions:
- Slow evaporation : Using high-boiling solvents (e.g., DCM/hexane).
- Seeding : Introducing pre-formed crystals to induce nucleation.
- Cryocrystallography : For unstable crystals .
Methodological Guidelines
Q. How should researchers design experiments to minimize byproducts in esterification reactions?
- Control moisture : Use anhydrous solvents and inert atmospheres.
- Catalyst optimization : Employ DMAP or HOBt to enhance efficiency.
- Real-time monitoring : In-situ IR or NMR to track reaction progression .
Q. What strategies ensure reproducibility in scaling up this compound synthesis?
- Batch consistency : Standardize starting material sources (e.g., CAS 857599-37-2).
- Process analytical technology (PAT) : Implement inline spectroscopy for quality control.
- Documentation : Detailed logs of reaction parameters (temp, stirring rate) .
Data Interpretation and Application
Q. How can computational tools enhance the study of this compound’s properties?
Q. What are the limitations of using this compound in photochemical reactions?
The iodine atom’s heavy atom effect may promote triplet-state formation, complicating reaction pathways. Mitigation involves:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
